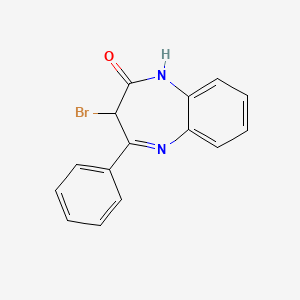

3-Bromo-4-phenyl-1,3-dihydro-2h-1,5-benzodiazepin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

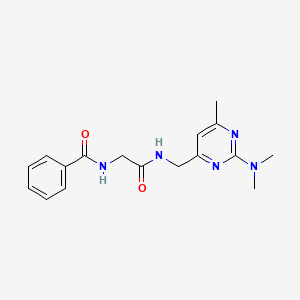

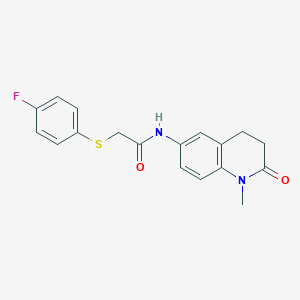

“3-Bromo-4-phenyl-1,3-dihydro-2h-1,5-benzodiazepin-2-one” is a compound that belongs to the benzodiazepine drug class . It is similar in structure to other benzodiazepines like alprazolam and lorazepam . It is a chiral drug with excellent clinical efficacy, strong safety, and minimal side effects .

Synthesis Analysis

The synthesis of this compound involves bromination of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one with bromine under various conditions . Another method involves the use of heated melted polyphosphoric acid, followed by a series of reactions including insulation, hydrolysis, decolorization, and drying .Molecular Structure Analysis

The molecular structure of this compound is similar to other benzodiazepines . It has a benzodiazepine ring with a bromo group at the 3rd position and a phenyl group at the 4th position .Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H11BrN2O and a molecular weight of 315.16 . More detailed physical and chemical properties are not available in the current literature.科学的研究の応用

Medicinal Chemistry: Anticonvulsant Properties

This compound has been explored for its potential anticonvulsant activities. Studies have indicated that derivatives of benzodiazepinones, like the one , may interact with GABA receptors in the brain, which are implicated in the control of neuronal excitability. This interaction can potentially be harnessed to develop new treatments for epilepsy and other seizure-related disorders .

Organic Synthesis: Bromination Reactions

In organic chemistry, the bromo group of this compound makes it a candidate for further chemical transformations. It can undergo various bromination reactions, which are crucial for creating complex molecules. These reactions can lead to the synthesis of novel organic compounds with potential applications in drug development and materials science .

Pharmacology: Development of Sedatives

The benzodiazepinone core is structurally similar to that of many sedatives and hypnotics. Research into the pharmacological effects of such compounds has led to the development of drugs that can be used to treat anxiety, insomnia, and agitation by modulating the activity of neurotransmitters .

Biochemistry: Enzyme Inhibition Studies

Compounds with a benzodiazepinone structure have been used in biochemistry as tools to study enzyme inhibition. They can serve as inhibitors for certain enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme-targeted drugs .

Materials Science: Organic Semiconductors

The aromatic and heterocyclic nature of this compound suggests potential applications in materials science, particularly in the development of organic semiconductors. These materials are used in a variety of electronic devices, including transistors, solar cells, and LEDs .

Analytical Chemistry: Chromatographic Standards

In analytical chemistry, such compounds can be used as standards in chromatographic analysis due to their distinct chemical properties. They help in the calibration of equipment and ensure the accuracy of analytical results when measuring the presence of similar compounds in mixtures .

Therapeutic Agents: Anti-Inflammatory and Analgesic Effects

Research has shown that certain benzodiazepinone derivatives exhibit anti-inflammatory and analgesic properties. These effects are valuable in the development of new therapeutic agents for the treatment of pain and inflammation-related conditions .

Heterocyclic Chemistry: Synthon in Drug Discovery

The benzodiazepinone ring system is a significant synthon in heterocyclic chemistry, often used in the discovery and synthesis of new drugs. Its versatility allows for the creation of compounds with a wide range of biological activities, making it a valuable building block in medicinal chemistry .

特性

IUPAC Name |

3-bromo-4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c16-13-14(10-6-2-1-3-7-10)17-11-8-4-5-9-12(11)18-15(13)19/h1-9,13H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTOODLZJOYSOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(=O)C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)piperidine-4-carboxamide](/img/structure/B2875919.png)

![Methyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoate](/img/structure/B2875926.png)

![4-allyl-N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2875929.png)

![2-((3-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875931.png)

![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2875933.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2875934.png)